2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

positional isomerism SAR pyrazolo[1,5-a]pyrazine

This compound features a 3-methylbenzylthio group at the 4-position of the pyrazolo[1,5-a]pyrazine core—distinct from para-methyl, ortho-methyl, or halogen analogs—critical for reproducible kinase ATP-binding pocket selectivity mapping and antimicrobial SAR. Commercially available as a screening compound for early drug discovery and hit-to-lead optimization, its RO5 compliance and computed logP (~2.54) ensure reliable solubility for biochemical assays at standard screening concentrations.

Molecular Formula C24H25N3OS
Molecular Weight 403.5 g/mol
CAS No. 1224000-72-9
Cat. No. B6479264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
CAS1224000-72-9
Molecular FormulaC24H25N3OS
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C
InChIInChI=1S/C24H25N3OS/c1-3-4-14-28-21-10-8-20(9-11-21)22-16-23-24(25-12-13-27(23)26-22)29-17-19-7-5-6-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3
InChIKeyFLDUFDFQCHERAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS 1224000-72-9): Sourcing and Baseline Identity


2-(4-Butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS 1224000-72-9, molecular formula C24H25N3OS, molecular weight 403.5 g/mol, typical purity 95%) belongs to the pyrazolo[1,5-a]pyrazine class, a nitrogen-containing fused heterocyclic scaffold recognized as a privileged structure in kinase inhibitor drug discovery and antimicrobial agent development [1] [2]. The compound incorporates a 4-butoxyphenyl group at the 2-position and a 3-methylbenzylthio substituent at the 4-position of the pyrazolo[1,5-a]pyrazine core, a specific substitution pattern that distinguishes it from positional isomers and other arylthio analogs. As a commercially available screening compound supplied through vendors catalogued on the Mcule chemical marketplace (product ID P-579708158), it is primarily utilized in early-stage drug discovery for biochemical screening, structure–activity relationship (SAR) exploration, and hit-to-lead optimization campaigns .

Why Generic Substitution of Pyrazolo[1,5-a]pyrazine Analogs Fails: 2-(4-Butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine Differentiation Rationale


Within the 2-(4-butoxyphenyl)-4-(aryl/alkylthio)-pyrazolo[1,5-a]pyrazine chemical series, close analogs sharing the same core scaffold and butoxyphenyl substituent differ only in the nature or position of the 4-thio substituent. However, SAR studies on pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have demonstrated that cytotoxic activity against A549 lung adenocarcinoma cells is highly sensitive to the electron density and substitution pattern of aromatic rings, with compounds bearing high electron-density benzene rings on the pyrazole moiety and low electron-density rings on the pyrazine showing enhanced activity [1]. Similarly, within the 4-arylthio subclass, antimicrobial MIC values against S. aureus vary from 7.8 µg/mL to inactive depending solely on arylthio substituent modification [2]. Consequently, the specific combination of a 3-methylbenzylthio group with the 4-butoxyphenyl fragment generates a unique physicochemical and pharmacological profile that cannot be assumed equivalent to the 4-methylbenzyl (para), 2-methylbenzyl (ortho), 3-chlorobenzyl, 3-bromobenzyl, or 3-methoxybenzyl congeners. Selection of this precise compound—rather than any in-class analog—is therefore critical for reproducible SAR campaigns, selectivity profiling, and intellectual property differentiation.

Quantitative Differentiation Evidence: 2-(4-Butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine vs. Closest Analogs


Meta-Methylbenzylthio Substituent Position: Differentiation from Para-Methyl (4-Methyl) and Ortho-Methyl (2-Methyl) Positional Isomers

The target compound bears the methyl group at the meta (3-) position of the benzylthio phenyl ring. The para-methyl positional isomer (CAS 1223795-95-6) and the ortho-methyl positional isomer (CAS 1223762-68-2) share the identical molecular formula (C24H25N3OS) and molecular weight (403.5 g/mol) but differ in the spatial orientation and electronic distribution of the methyl substituent [1]. In pyrazolo[1,5-a]pyrazine SAR, the position of substituents on aromatic rings directly modulates both steric accessibility to biological targets and π-π stacking interactions within kinase ATP-binding pockets, as established by PI3K docking studies showing that para-substituted electron-donating groups on the pyrazole phenyl ring enhance cytotoxicity (IC50 7.01–8.19 µM range for the most active derivatives in A549 cells) [2]. The meta-methyl configuration of the target compound presents a distinct steric profile and dipole moment relative to the para and ortho isomers, potentially altering target engagement selectivity.

positional isomerism SAR pyrazolo[1,5-a]pyrazine substituent effect

Computed Lipophilicity (LogP) Differentiation: 3-Methyl vs. 3-Methoxy Arylthio Analog

The target compound (3-methylbenzylthio) exhibits a computed logP of approximately 2.54 based on the Mcule property calculator, whereas the 3-methoxybenzylthio analog (ChemDiv compound F415-0342) has a vendor-reported logP of 5.93 . This represents a logP difference of roughly 3.4 log units, corresponding to an estimated ~2,500-fold difference in octanol–water partition coefficient. The substantially lower logP of the target compound places it in a more favorable range for aqueous solubility and oral bioavailability according to Lipinski's Rule of Five (optimal logP ≤ 5), while still maintaining sufficient lipophilicity for membrane permeability [1]. The 3-methoxy analog, with a logP approaching 6, risks poor aqueous solubility, high metabolic clearance, and promiscuous non-specific binding.

lipophilicity logP drug-likeness ADME permeability

Polar Surface Area (PSA) and Hydrogen-Bonding Profile: Differentiating Screening Behavior from 3-Methoxy and 3-Halogen Analogs

The target compound has a computed topological polar surface area (TPSA) of approximately 96.69 Ų (Mcule), compared to 34.71 Ų for the 3-methoxy analog (ChemDiv) and an estimated ~55–65 Ų range for halogenated analogs (3-chloro, 3-bromo) . The higher PSA of the target compound (driven by the pyrazolo[1,5-a]pyrazine core nitrogen atoms and the thioether linkage, without the additional oxygen atom present in the methoxy analog) results in a favorable position within the CNS multiparameter optimization (MPO) desirability window (TPSA < 90 Ų typically preferred for brain penetration, while TPSA > 140 Ų generally precludes CNS entry) [1]. At 96.69 Ų, the target compound straddles the optimal range for balanced CNS/peripheral exposure, offering greater versatility than the very low PSA (34.71 Ų) 3-methoxy analog, which may exhibit excessive membrane retention.

polar surface area PSA hydrogen bonding CNS permeability drug-likeness

Class-Level Evidence: Pyrazolo[1,5-a]pyrazine Scaffold as Validated Kinase Inhibitor Pharmacophore

The pyrazolo[1,5-a]pyrazine scaffold is established in the patent literature as a core pharmacophore for multiple kinase targets. Substituted pyrazolo[1,5-a]pyrazines have been patented as RET kinase inhibitors (Array BioPharma, EP 3571203 B1) and as Janus kinase (JAK) inhibitors (US 20200291039 A1), with specific exemplification of compounds featuring aryl and arylthio substitution at positions 2 and 4 [1] [2]. In the pyrazolo[1,5-a]pyrazin-4(5H)-one series, compounds 27 and 28 demonstrated IC50 values of 8.19 µM and 7.01 µM respectively against A549 NSCLC cells, with significant reduction of PI3K protein levels and favorable docking scores against the PI3K crystal structure (PDB 4XE0) [3]. The 4-arylthio substitution pattern present in the target compound is directly analogous to the 4-arylthio derivatives shown to exhibit antibacterial activity against S. aureus (MIC = 7.8 µg/mL), M. luteum (MIC = 3.9 µg/mL), and antifungal activity against A. niger (MIC = 7.8 µg/mL) [4]. These class-level findings validate the pyrazolo[1,5-a]pyrazine core—and specifically the 4-arylthio substitution vector—as a productive starting point for kinase and antimicrobial drug discovery.

kinase inhibitor RET kinase JAK kinase PI3K anticancer

Rotatable Bond Count and Molecular Flexibility: Differentiation from Extended-Linker Analogs

The target compound contains 3 rotatable bonds (Mcule), a relatively low number for its molecular weight (MW 403.5), indicating a moderately rigid structure . In contrast, analogs bearing longer or more flexible 4-substituents—such as 2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one—incorporate additional rotatable bonds, which increase conformational entropy and can reduce binding affinity due to entropic penalty upon target engagement [1]. The restricted flexibility of the target compound is expected to confer higher ligand efficiency (binding affinity per heavy atom) and improved selectivity, as conformational pre-organization reduces the entropic cost of binding [2].

rotatable bonds molecular flexibility entropy binding affinity ligand efficiency

Optimal Research and Industrial Application Scenarios for 2-(4-Butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS 1224000-72-9)


Kinase Inhibitor Primary Screening and Hit Identification

Based on the validated pyrazolo[1,5-a]pyrazine scaffold's demonstrated activity against RET and JAK kinases in patent literature, and PI3K inhibitory effects in A549 NSCLC cells (IC50 7.01–8.19 µM for the most potent analogs), this compound is a structurally appropriate candidate for inclusion in kinase inhibitor screening panels [1] . Its moderate logP (~2.54) and PSA (~96.69 Ų) ensure adequate solubility at typical screening concentrations (10–30 µM in ≤1% DMSO), while its 3 rotatable bonds suggest favorable ligand efficiency if target engagement is confirmed. The specific 3-methylbenzylthio substitution provides a distinct SAR data point for mapping the steric and electronic requirements of the kinase ATP-binding pocket, particularly for identifying selectivity determinants between closely related kinase family members.

Antimicrobial Activity Screening Against Gram-Positive Bacteria and Fungi

The 4-arylthio pyrazolo[1,5-a]pyrazine subclass has yielded compounds with MIC values as low as 3.9 µg/mL against M. luteum and 7.8 µg/mL against S. aureus and A. niger [1]. The target compound, bearing the identical 4-arylthio substitution architecture, is a rational inclusion in antimicrobial screening cascades targeting Gram-positive pathogens and fungal species. Its computed RO5-compliance (0 violations) and balanced logP support testing in broth microdilution assays at concentrations up to 250 µg/mL, consistent with established protocols for this chemical series.

SAR Expansion Around the 4-Benzylthio Vector for Lead Optimization

For medicinal chemistry teams engaged in hit-to-lead optimization of pyrazolo[1,5-a]pyrazine scaffolds, this compound serves as a reference point for the 3-methylbenzylthio substitution. Its well-defined physicochemical profile (logP 2.54, PSA 96.69, MW 403.5) and commercial availability through Mcule-catalogued suppliers enable rapid procurement for systematic SAR studies [1]. Comparison with the 3-chloro, 3-bromo, 3-methoxy, and positional methyl isomers allows mapping of the pharmacophore's tolerance to electronic, steric, and lipophilic modifications at the 4-position, guiding the design of optimized leads with improved potency, selectivity, and ADME properties.

Computational Chemistry and Molecular Docking Studies

The moderate molecular weight (403.5 g/mol), low rotatable bond count (3), and well-defined stereoelectronic properties of the target compound make it computationally tractable for docking studies against crystallographic targets such as PI3K (PDB 4XE0) [1] . The 3-methylbenzylthio group provides a specific hydrophobic pharmacophoric feature that can be systematically varied in silico to predict binding pose changes, while the butoxyphenyl group offers a suitable moiety for evaluating lipophilic pocket interactions. The compound's RO5 compliance further supports its use as a reference ligand in virtual screening validation studies.

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